Tetrabutylammonium bifluoride
Overview
Description
Tetrabutylammonium Bifluoride Description
Tetrabutylammonium bifluoride is a chemical compound that serves as an activating agent in various chemical reactions. It is known for its mild and scalable properties, making it a suitable choice for copper-catalyzed vinylsilane cross-coupling reactions . The compound
Scientific Research Applications
1. Nucleophilic Fluorination
Tetrabutylammonium bifluoride (TBABF) is used in nucleophilic fluorination reactions. It has been found effective for the fluorination of triflates, providing excellent yields and minimal side product formation, especially with primary and secondary hydroxyl groups (Kim et al., 2008).
2. Cross-Coupling Reactions
TBABF serves as an efficient activating agent in copper-catalyzed vinylsilane cross-coupling reactions. Its properties as a mild, affordable, and scalable activating agent make it valuable in such processes (Cornelissen et al., 2017).
3. Ring Opening of Sugar-derived Epoxides
A reagent mixture of TBABF and potassium bifluoride (KHF2) is effective for ring-opening reactions of sugar-derived epoxides, yielding fluorinated carbohydrate products in high yields and short reaction times (Nan et al., 2017).
4. Introduction of Fluorine into Carbohydrates
TBABF is used for regioselective introduction of a fluorine atom into carbohydrates, demonstrating tolerance to various functional groups under certain conditions (Akiyama et al., 2006).
5. As a Fluorinating Agent
TBABF has been prepared as a nucleophilic fluorinating agent and has shown utility in various synthetic applications, offering improved selectivity, reactivity, and shelf-stability (Gingras et al., 2006).
6. Halofluorination Reactions
TBABF is utilized in halofluorination reactions of alkenes, showing stereospecificity and Markovnikov-type regioselectivity. This process provides a method to obtain anti-addition products efficiently (Camps et al., 1989).
7. Synthesis of 1H-Tetrazoles
In the synthesis of 5-substituted 1H-tetrazoles, TBABF acts as an efficient catalyst, facilitating the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide in solventless conditions (Amantini et al., 2004).
Future Directions
properties
IUPAC Name |
tetrabutylazanium;fluoride;hydrofluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDKVWQJKYIFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447386 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium bifluoride | |
CAS RN |
23868-34-0 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Bifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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